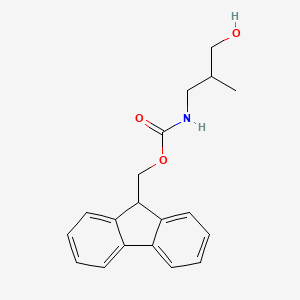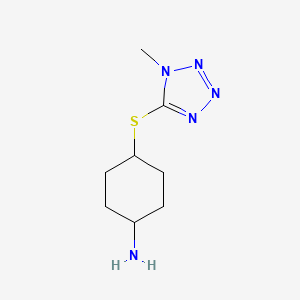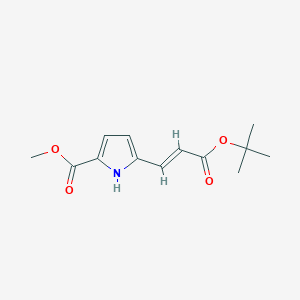
(E)-methyl 5-(3-tert-butoxy-3-oxoprop-1-enyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate is a complex organic compound featuring a pyrrole ring substituted with a tert-butoxy group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method is the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including Methyl (E)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate, often involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. This method provides high yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Using reagents like LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles such as RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄.
Reducing agents: LiAlH₄, NaBH₄.
Nucleophiles: RLi, RMgX.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols .
Scientific Research Applications
Methyl (E)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (E)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, facilitating selective reactions in complex organic syntheses . The compound’s reactivity is influenced by the electronic and steric effects of the tert-butoxy group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: Similar in structure and reactivity, used in various organic syntheses.
tert-Butanesulfinamide: Used in asymmetric synthesis and N-heterocycle formation.
Uniqueness
Methyl (E)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate is unique due to its combination of a pyrrole ring and a tert-butoxycarbonyl group, which imparts distinct reactivity and stability compared to other tert-butyl esters .
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11(15)8-6-9-5-7-10(14-9)12(16)17-4/h5-8,14H,1-4H3/b8-6+ |
InChI Key |
SUJWOJFPIGWCNW-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(N1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


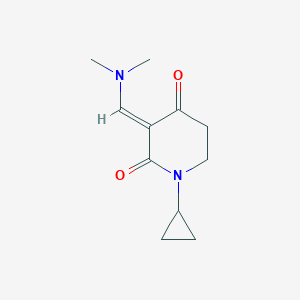
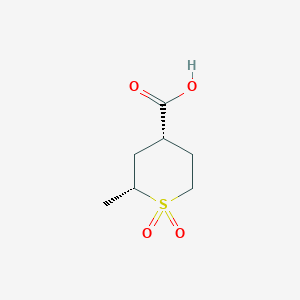
![3-(5-(6-(Piperidin-1-yl)pyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12985613.png)
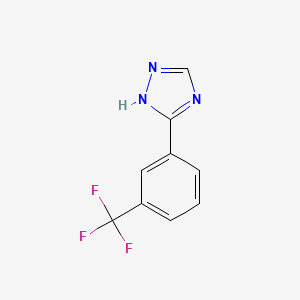
![1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine](/img/structure/B12985630.png)
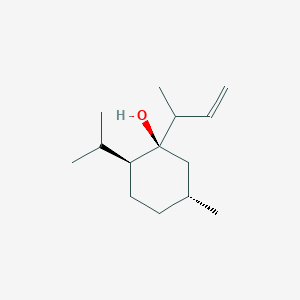

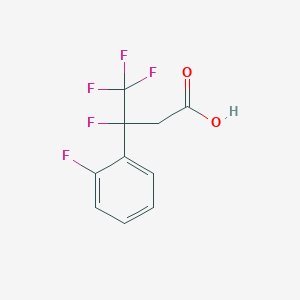
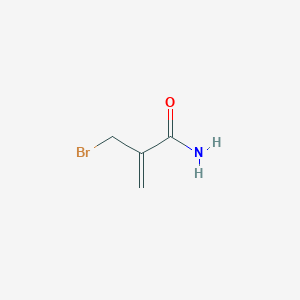
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12985656.png)
![2-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B12985668.png)

